molecular formula C17H16N4O4 B2785138 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide CAS No. 1796970-14-3

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide

Cat. No. B2785138
M. Wt: 340.339
InChI Key: WXAZQCUPRCBLIU-UHFFFAOYSA-N
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Description

“2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide” is a chemical compound. It is offered by Benchchem for research purposes1. However, detailed information about this specific compound is not readily available213.



Synthesis Analysis

The synthesis of related compounds involves the use of oxalyl dichloride and N,N-dimethyl-formamide in 1,2-dichloro-ethane at 20°C4. Another method involves the use of N-ethylmorpholine, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide at 22°C4. However, the specific synthesis process for “2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide” is not provided in the search results.



Molecular Structure Analysis

The molecular structure of a related compound, “2-(3,5-Dimethylisoxazol-4-yl)acetic acid”, has been provided4. It has a molecular weight of 155.15 and its molecular formula is C7H9NO34. However, the specific molecular structure of “2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide” is not provided in the search results.



Chemical Reactions Analysis

The chemical reactions involving “2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide” are not provided in the search results.



Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-(3,5-Dimethylisoxazol-4-yl)acetic acid”, have been provided4. It has a boiling point of 322.5°C at 760 mmHg and a melting point of 120-121°C4. However, the specific physical and chemical properties of “2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide” are not provided in the search results.


Scientific Research Applications

Synthesis and Antioxidant Studies

Compounds structurally similar to the requested chemical have been synthesized and evaluated for their antioxidant activities. For instance, Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl carboxamides and assessed their radical scavenging activity. The study suggests that such compounds, through modification or derivatization, could be developed into potent biologically active molecules with antioxidant properties (Ahmad et al., 2012).

Antiproliferative Activity

Research into substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides by Maggio et al. (2011) revealed compounds with significant in vitro antiproliferative activity against various cancer cell lines. This suggests a potential for similar compounds in cancer research, highlighting the importance of structural modifications for therapeutic applications (Maggio et al., 2011).

Antimicrobial Evaluation

Talupur et al. (2021) synthesized and evaluated 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides for their antimicrobial properties. The study showcases the potential for similar compounds to serve as templates for developing new antimicrobial agents (Talupur et al., 2021).

Anticancer and Anti-5-Lipoxygenase Agents

Rahmouni et al. (2016) discussed the synthesis and evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents, indicating the broad therapeutic potential of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).

Synthesis and Antitumor Activity

Fahim et al. (2019) evaluated the antitumor activity of novel pyrimidiopyrazole derivatives, demonstrating their efficacy against HepG2 cell lines. This underscores the value of structural diversity in discovering effective anticancer agents (Fahim et al., 2019).

Safety And Hazards

The safety and hazards of a related compound, “2-(3,5-Dimethylisoxazol-4-yl)acetic acid”, have been provided4. It has hazard statements H302-H315-H319-H335 and precautionary statements P261-P305+P351+P3384. However, the specific safety and hazards of “2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide” are not provided in the search results.


Future Directions

The future directions of “2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide” are not provided in the search results.


properties

IUPAC Name

2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-phenyl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4/c1-10-13(11(2)25-21-10)8-15(22)20-17-19-14(9-24-17)16(23)18-12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3,(H,18,23)(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAZQCUPRCBLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-phenyloxazole-4-carboxamide

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